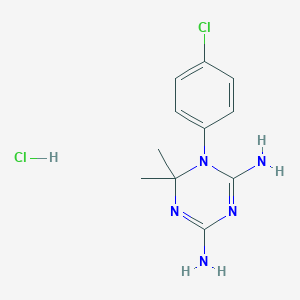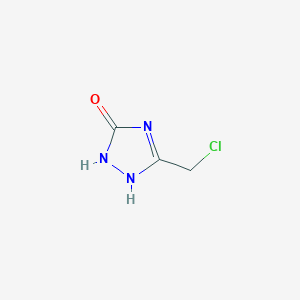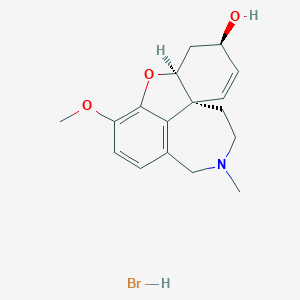![molecular formula C9H8N2O2 B126750 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-80-9](/img/structure/B126750.png)
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
概要
説明
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 143803-80-9 . It has a molecular weight of 176.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid substance with a melting point of 227-230°C . It is typically stored at room temperature .科学的研究の応用
1. Synthesis and Pharmaceutical Applications
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is relevant in the synthesis of complex molecular structures, such as pyranopyrimidine derivatives, which are crucial for the pharmaceutical industry due to their broad synthetic applications and bioavailability. These structures have been intensively investigated for their applicability, particularly in medicinal and pharmaceutical industries, although their core development remains challenging due to structural complexities. The synthetic pathways for these derivatives have been explored extensively, employing a variety of hybrid catalysts like organocatalysts, metal catalysts, and green solvents, among others, emphasizing their critical role in the development of lead molecules (Parmar et al., 2023).
2. Microbial Metabolism and Biodegradation
The compound is also pertinent in the context of microbial metabolism and biodegradation, especially under both aerobic and anaerobic conditions. Different types of bacteria, fungi, and enzymes are involved in the degradation process of heterocyclic aromatic compounds like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives. The transformation rate of these derivatives is notably dependent on the substituents, where carboxylic acid derivatives like 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit higher transformation rates. This understanding is vital in environmental science and bioremediation, providing insights into the mineralization pathway of various heterocyclic aromatic compounds and aiding in the isolation and characterization of microorganisms or enzymes involved in the transformation processes (Kaiser et al., 1996).
3. Analytical Chemistry and Chemosensing
Pyridine derivatives, including 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, are highlighted for their role in analytical chemistry, particularly in chemosensing applications. These derivatives exhibit a high affinity for various ions and neutral species and are used as highly effective chemosensors for the determination of different species in various samples. The versatility of these compounds in the domain of chemosensing is significant, supporting the design of biological active compounds and highly selective and effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety And Hazards
特性
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGXGAWAMFKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599745 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
143803-80-9 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)









![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
